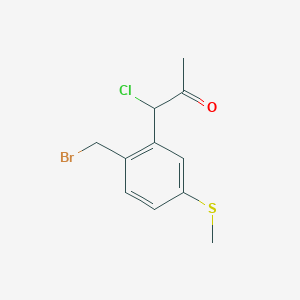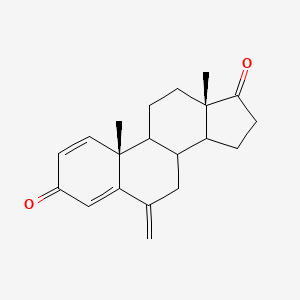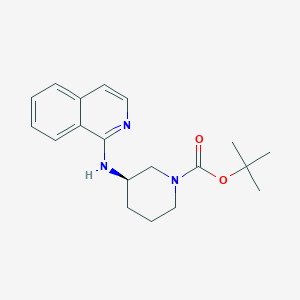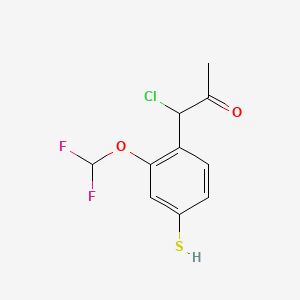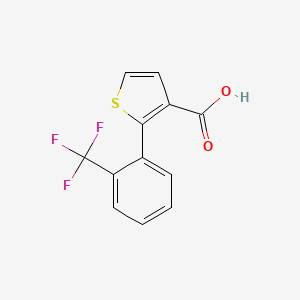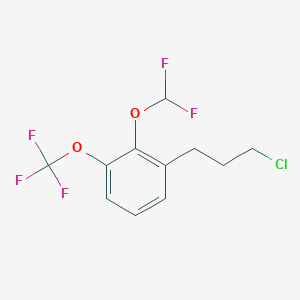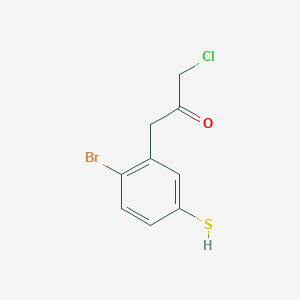
Methyl 4-(difluoromethyl)-3-methylpicolinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(difluoromethyl)-3-methylpicolinate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a picolinate structure, which is a derivative of pyridine. The unique chemical properties of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-3-methylpicolinate typically involves the introduction of the difluoromethyl group into the picolinate structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions: Methyl 4-(difluoromethyl)-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted picolinates .
科学研究应用
Methyl 4-(difluoromethyl)-3-methylpicolinate has a wide range of applications in scientific research:
作用机制
The mechanism by which Methyl 4-(difluoromethyl)-3-methylpicolinate exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
相似化合物的比较
- Methyl 4-(trifluoromethyl)-3-methylpicolinate
- Methyl 4-(chloromethyl)-3-methylpicolinate
- Methyl 4-(bromomethyl)-3-methylpicolinate
Comparison: Methyl 4-(difluoromethyl)-3-methylpicolinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance of lipophilicity and electronic effects, making it a versatile compound in various applications .
属性
分子式 |
C9H9F2NO2 |
|---|---|
分子量 |
201.17 g/mol |
IUPAC 名称 |
methyl 4-(difluoromethyl)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-5-6(8(10)11)3-4-12-7(5)9(13)14-2/h3-4,8H,1-2H3 |
InChI 键 |
BPAITNZDLDDTBM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


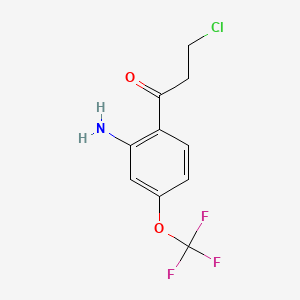
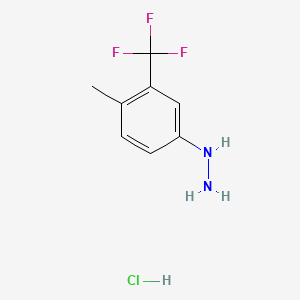
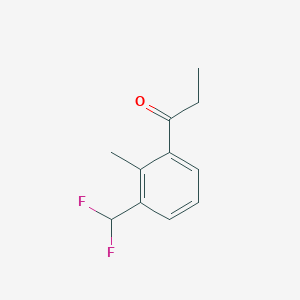

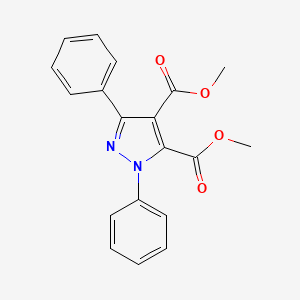
![2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide](/img/structure/B14056769.png)
